molecular formula C11H21NO3 B5231824 3-(acetylamino)nonanoic acid

3-(acetylamino)nonanoic acid

Cat. No. B5231824
M. Wt: 215.29 g/mol
InChI Key: VMIOCPMZZAXBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)nonanoic acid, also known as ANA, is a synthetic amino acid that has been extensively researched in the scientific community. It belongs to the class of non-natural amino acids and has a unique chemical structure that makes it a valuable tool for studying protein structure and function.

Scientific Research Applications

3-(acetylamino)nonanoic acid has been extensively used in scientific research to study protein structure and function. It is a useful tool for site-specific incorporation of non-natural amino acids into proteins, which allows for the introduction of unique chemical properties into proteins. 3-(acetylamino)nonanoic acid has been used to study protein-protein interactions, protein folding, and enzyme catalysis. It has also been used to design protein-based sensors and to study the effect of post-translational modifications on protein function.

Mechanism of Action

3-(acetylamino)nonanoic acid functions as a non-natural amino acid that can be incorporated into proteins in place of natural amino acids. It has a unique chemical structure that allows it to interact with other amino acids in the protein, leading to changes in protein structure and function. 3-(acetylamino)nonanoic acid has been shown to affect protein stability, protein-protein interactions, and enzyme activity. The mechanism of action of 3-(acetylamino)nonanoic acid is still being studied, but it is believed to involve changes in the hydrogen bonding and electrostatic interactions within the protein.
Biochemical and Physiological Effects
3-(acetylamino)nonanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to affect protein stability, leading to changes in protein structure and function. 3-(acetylamino)nonanoic acid has also been shown to affect enzyme activity, leading to changes in metabolic pathways. In addition, 3-(acetylamino)nonanoic acid has been shown to affect protein-protein interactions, leading to changes in signal transduction pathways. The exact biochemical and physiological effects of 3-(acetylamino)nonanoic acid are still being studied, but it is clear that 3-(acetylamino)nonanoic acid has a significant impact on protein structure and function.

Advantages and Limitations for Lab Experiments

3-(acetylamino)nonanoic acid has several advantages for lab experiments. It is a non-natural amino acid that can be incorporated into proteins in place of natural amino acids, allowing for the introduction of unique chemical properties into proteins. 3-(acetylamino)nonanoic acid has a unique chemical structure that makes it a valuable tool for studying protein structure and function. However, 3-(acetylamino)nonanoic acid also has some limitations for lab experiments. It can be difficult to incorporate 3-(acetylamino)nonanoic acid into proteins at specific sites, and the introduction of 3-(acetylamino)nonanoic acid can affect protein stability and function.

Future Directions

There are several future directions for research on 3-(acetylamino)nonanoic acid. One area of research is the development of new methods for incorporating 3-(acetylamino)nonanoic acid into proteins at specific sites. Another area of research is the study of the biochemical and physiological effects of 3-(acetylamino)nonanoic acid on different proteins. It will be important to understand the impact of 3-(acetylamino)nonanoic acid on different proteins and to develop methods for predicting the effects of 3-(acetylamino)nonanoic acid on protein structure and function. Finally, there is a need for the development of new tools and techniques for studying the mechanism of action of 3-(acetylamino)nonanoic acid and its impact on protein structure and function.
Conclusion
In conclusion, 3-(acetylamino)nonanoic acid is a valuable tool for studying protein structure and function. It has a unique chemical structure that allows it to interact with other amino acids in the protein, leading to changes in protein structure and function. 3-(acetylamino)nonanoic acid has been extensively used in scientific research to study protein-protein interactions, protein folding, and enzyme catalysis. It has also been used to design protein-based sensors and to study the effect of post-translational modifications on protein function. While there are some limitations to using 3-(acetylamino)nonanoic acid in lab experiments, the future of research on 3-(acetylamino)nonanoic acid looks promising, with new methods and techniques being developed to study its impact on protein structure and function.

Synthesis Methods

The synthesis of 3-(acetylamino)nonanoic acid involves the reaction of 9-bromo-nonanoic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(acetylamino)nonanoic acid. This method has been widely used in the synthesis of 3-(acetylamino)nonanoic acid and has been optimized to produce high yields of pure 3-(acetylamino)nonanoic acid.

properties

IUPAC Name

3-acetamidononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-10(8-11(14)15)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOCPMZZAXBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidononanoic acid

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